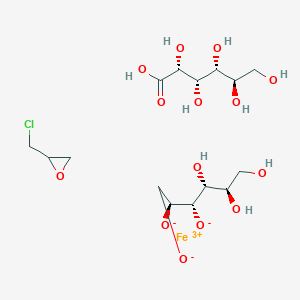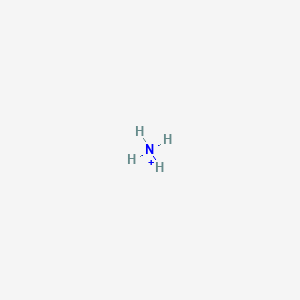
Romidepsin reduced
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
FR-135313 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a model compound to study the effects of HDAC inhibition on various chemical processes.
Biology: It has been used to investigate the role of histone deacetylases in gene expression and cellular processes.
Medicine: FR-135313 has shown promise as a therapeutic agent in the treatment of neoplasms, particularly in inhibiting the growth of cancer cells.
Industry: The compound’s unique properties make it a valuable tool in the development of new drugs and therapeutic agents
Mechanism of Action
FR-135313 exerts its effects by inhibiting histone deacetylases (HDACs), which are enzymes involved in the removal of acetyl groups from histone proteins. This inhibition leads to an increase in acetylation levels, resulting in changes in gene expression and cellular processes. The molecular targets and pathways involved include HDAC1 and other related enzymes .
Comparison with Similar Compounds
FR-135313 is unique in its specific inhibition of HDACs, which distinguishes it from other similar compounds. Some similar compounds include:
Vorinostat: Another HDAC inhibitor used in the treatment of cancer.
Belinostat: A pan-HDAC inhibitor with applications in oncology.
Panobinostat: A potent HDAC inhibitor used in the treatment of multiple myeloma.
These compounds share similar mechanisms of action but differ in their specific targets, potency, and therapeutic applications .
Properties
CAS No. |
390745-19-4 |
|---|---|
Molecular Formula |
C24H38N4O6S2 |
Molecular Weight |
542.7 g/mol |
IUPAC Name |
(3S,6Z,9S,12R,16S)-6-ethylidene-3,12-di(propan-2-yl)-16-[(E)-4-sulfanylbut-1-enyl]-9-(sulfanylmethyl)-1-oxa-4,7,10,13-tetrazacyclohexadecane-2,5,8,11,14-pentone |
InChI |
InChI=1S/C24H38N4O6S2/c1-6-16-21(30)28-20(14(4)5)24(33)34-15(9-7-8-10-35)11-18(29)27-19(13(2)3)23(32)26-17(12-36)22(31)25-16/h6-7,9,13-15,17,19-20,35-36H,8,10-12H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30)/b9-7+,16-6-/t15-,17-,19-,20+/m1/s1 |
InChI Key |
MEJLVLMAJJRLCR-GCCNXGTGSA-N |
Isomeric SMILES |
C/C=C\1/C(=O)N[C@H](C(=O)O[C@@H](CC(=O)N[C@@H](C(=O)N[C@@H](C(=O)N1)CS)C(C)C)/C=C/CCS)C(C)C |
Canonical SMILES |
CC=C1C(=O)NC(C(=O)OC(CC(=O)NC(C(=O)NC(C(=O)N1)CS)C(C)C)C=CCCS)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (3S)-4-[[3-(1-aminoisoquinolin-6-yl)-1-oxo-1-piperidin-1-ylpropan-2-yl]amino]-3-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]-4-oxobutanoate](/img/structure/B10827187.png)













